2,5-Dichlorocarbanilic acid ethyl ester

Description

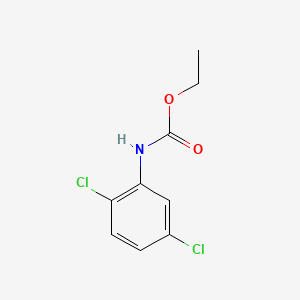

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2,5-dichlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMZOTXVHRALSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180848 | |

| Record name | Carbanilic acid, 2,5-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-71-8 | |

| Record name | Carbanilic acid, 2,5-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorocarbanilic acid ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbanilic acid, 2,5-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,5-dichlorocarbanilate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5CW6GS7VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 2,5 Dichlorocarbanilic Acid Ethyl Ester

Classical Synthesis Approaches

The traditional synthesis of 2,5-Dichlorocarbanilic acid ethyl ester and related carbanilates relies on well-established reactions that have been fundamental to organic chemistry for decades. These methods are characterized by their reliability and the broad availability of starting materials.

Esterification Reactions for Ethyl Carbanilates

One classical approach to carbanilate synthesis is the esterification of a pre-formed carbanilic acid. The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. aksci.comresearchgate.net In the context of this compound, this would involve the reaction of 2,5-Dichlorocarbanilic acid with ethanol (B145695). The reaction is reversible, and to drive the equilibrium towards the ester product, excess ethanol is often used, or water is removed as it is formed. researchgate.net

However, the more common and direct classical route to N-aryl carbamates does not proceed via the carbanilic acid but rather through the reaction of an aniline (B41778) with a chloroformate, as detailed in the following section.

Carbamate (B1207046) Formation Protocols

The most prevalent classical method for synthesizing ethyl N-arylcarbamates is the reaction of an aromatic amine with ethyl chloroformate. This reaction, a type of acylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of this compound, this involves the reaction of 2,5-dichloroaniline (B50420) with ethyl chloroformate. researchgate.netnih.gov Pyridine is a commonly used solvent and base for this transformation, though other non-nucleophilic bases such as triethylamine (B128534) can also be employed in an inert solvent like benzene (B151609) or tetrahydrofuran. nih.govleyan.com The reaction is generally efficient and proceeds under mild conditions.

A general representation of this reaction is as follows: 2,5-Cl₂C₆H₃NH₂ + ClCOOC₂H₅ → 2,5-Cl₂C₆H₃NHCOOC₂H₅ + HCl

The selection of the base and solvent system is crucial to optimize the yield and purity of the resulting carbamate.

Table 1: Generalized Conditions for Classical Carbamate Formation

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 2,5-Dichloroaniline, Ethyl Chloroformate | researchgate.net |

| Base | Pyridine or Triethylamine | nih.govleyan.com |

| Solvent | Benzene, Tetrahydrofuran, or excess Pyridine | nih.govleyan.com |

| Temperature | 0 °C to room temperature | leyan.com |

| Reaction Time | Typically a few hours | nih.gov |

Modern Synthetic Innovations

Recent advancements in chemical synthesis have led to the development of more efficient, selective, and environmentally friendly methods for the preparation of carbanilates. These modern approaches often incorporate principles of green chemistry, utilize advanced catalytic systems, and leverage the benefits of continuous flow technology.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chembuyersguide.com In the context of carbamate synthesis, this often involves replacing toxic reagents like phosgene (B1210022) and its derivatives with safer alternatives. One such green approach is the Hofmann rearrangement of aromatic amides using environmentally benign reagents. For instance, a green oxidation process for Hofmann rearrangement using oxone, potassium chloride, and sodium hydroxide (B78521) has been developed for the synthesis of various N-aryl carbamates. chembuyersguide.com This method avoids the use of highly toxic isocyanates as intermediates. chembuyersguide.com

Another green strategy involves the use of carbon dioxide as a C1 source, which is a renewable and non-toxic reagent. google.com While not yet specifically reported for this compound, methods for synthesizing carbamates from amines, CO₂, and alcohols are an active area of research.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Modern organic synthesis heavily relies on catalysis to improve reaction rates, yields, and selectivities. For the synthesis of N-aryl carbamates, several catalytic systems have been developed as alternatives to classical methods. Palladium-catalyzed cross-coupling reactions, for example, have been employed for the synthesis of aryl carbamates from aryl halides and carbamates. More recently, nickel-catalyzed photoredox N-arylation of carbamates with aryl electrophiles has emerged as a scalable and inexpensive alternative. chemicalbook.com This method operates at room temperature under visible light, offering a more sustainable approach. chemicalbook.com

Metal-free catalytic systems are also gaining prominence. Organocatalysts such as triazabicyclodecene (TBD) have been shown to effectively catalyze the formation of N-aryl carbamates from cyclic organic carbonates and aromatic amines under mild, solvent-free conditions. google.com

Table 2: Comparison of Catalytic Systems for N-Aryl Carbamate Synthesis

| Catalytic System | Key Features | Reference |

|---|---|---|

| Palladium-based | Well-established for C-N bond formation, but can be expensive. | leyan.com |

| Nickel-photoredox | Uses inexpensive nickel, mild conditions (room temp, visible light), scalable. | chemicalbook.com |

| Organocatalysis (e.g., TBD) | Metal-free, mild conditions, sustainable. | google.com |

Flow Chemistry Applications in Carbanilate Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and ease of scalability. The synthesis of carbamates has been successfully adapted to flow processes. For example, a continuous flow process coupling a Curtius rearrangement with biocatalytic impurity removal has been developed to produce a variety of carbamate products in high yield and purity. This approach allows for the safe handling of potentially hazardous intermediates in a closed system.

The use of packed-bed reactors with solid-supported catalysts or reagents is also a feature of flow chemistry that can simplify product purification and catalyst recycling, aligning with the principles of green chemistry.

Design and Synthesis of this compound Analogs

The core structure of this compound offers multiple sites for chemical modification. The synthesis of analogs generally involves the reaction of a substituted aniline with an appropriate chloroformate or the use of isocyanates. For instance, the general synthesis of N-phenylcarbamates can be achieved by reacting the corresponding phenylisocyanate with an alcohol.

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of phenylcarbamates. While research specifically detailing the systematic substitution of the 2,5-dichlorophenyl moiety of the title compound is limited, extensive studies on related phenylcarbamates in agrochemical research offer valuable insights into the effects of different substitution patterns.

Research into N-phenylcarbamates has revealed that the nature, number, and position of substituents on the aromatic ring significantly influence their herbicidal, fungicidal, and insecticidal properties. acs.orgndl.go.jpepa.gov For example, in the context of fungicidal activity against benzimidazole-resistant fungi, N-(3,5-dichlorophenyl)carbamates have shown notable efficacy. ndl.go.jpaffrc.go.jp Methyl N-(3,5-dichlorophenyl)carbamate (MDPC), for instance, is more fungitoxic to benzimidazole-resistant field isolates than to the wild-type. affrc.go.jp

The following table summarizes the fungicidal activity of various N-(3,5-dichlorophenyl)carbamates against Botrytis cinerea.

| Compound No. | R Group (Ester Moiety) | Activity Rating |

| 1 | CH₃ | ++++ |

| 2 | C₂H₅ | ++++ |

| 3 | n-C₃H₇ | +++ |

| 4 | i-C₃H₇ | ++++ |

| 5 | n-C₄H₉ | ++ |

| 6 | i-C₄H₉ | ++ |

| 7 | s-C₄H₉ | +++ |

| 8 | t-C₄H₉ | - |

| 9 | CH₂CH=CH₂ | +++ |

| 10 | CH₂C≡CH | +++ |

| Activity rating: ++++ (very high) to - (inactive). Data sourced from literature on fungicidal N-phenylcarbamates. |

In the realm of herbicides, the position of the chloro substituent is crucial. Herbicides like Barban (4-chloro-2-butynyl N-(3-chlorophenyl)carbamate) and Chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate) highlight the importance of a single chlorine at the meta position for activity. google.com Studies on photosynthesis-inhibiting herbicides have shown that N-(disubstituted-phenyl) amides and carbamates can effectively block electron transport. For instance, N-(2,5-difluorophenyl)- and N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamides demonstrated significant inhibitory activity, suggesting that a 2,5-disubstitution pattern can be favorable for certain biological targets. nih.gov

The ester group of this compound is another key site for modification to influence the compound's physicochemical properties and biological activity. The synthesis of various carbamate esters can be achieved through several methods, including the Curtius rearrangement of a corresponding carbonyl azide (B81097) in the presence of different alcohols or phenols. jocpr.com Another common method involves reacting the parent aniline with various chloroformates or reacting a phenylisocyanate with a range of alcohols. nih.govacs.org

Varying the alkyl or aryl portion of the ester can significantly impact activity. For example, in a series of N-(3,5-dichlorophenyl)carbamates, the fungicidal activity was found to be sensitive to the nature of the ester group, with methyl and isopropyl esters showing the highest activity (see table above). ndl.go.jp

The synthesis of a library of (E)-cinnamyl ester derivatives via a modified Steglich esterification highlights a greener methodology for creating diverse ester functionalities. acs.org Such approaches could be applied to generate a series of 2,5-dichlorocarbanilic acid esters with varied alcohol components for biological screening.

The following table illustrates the impact of modifying the alcohol moiety in a series of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate, showcasing a general principle of how ester modification can tune biological activity.

| Compound | R Group (Ester Moiety) | Antibacterial Activity (Zone of Inhibition in mm) |

| E. coli | ||

| 5a | Methyl | 14 |

| 5b | Ethyl | 12 |

| 5c | Isopropyl | 16 |

| 5d | n-Butyl | 10 |

| 5e | Phenyl | 18 |

| 5f | 4-Chlorophenyl | 20 |

| 5g | 4-Methylphenyl | 19 |

| Data adapted from a study on naphthofuran carbamate derivatives to illustrate the principle of ester modification. jocpr.com |

Bioisosteric replacement is a powerful strategy in medicinal and agrochemical research to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to improved potency, selectivity, or metabolic stability.

For the this compound scaffold, several bioisosteric replacements can be considered:

Carbamate Linkage Replacements: The carbamate group itself can be replaced by other functionalities. Amides and heteroaryl amide isosteres have been successfully used as carbamate replacements in other chemical series. acs.org Thioamides are another potential bioisostere, offering different hydrogen bonding properties compared to amides.

Ester Moiety Replacements: The ester functional group is often susceptible to hydrolysis by esterases. Replacing it with more stable bioisosteres can enhance the compound's in vivo lifetime. Common bioisosteres for esters include 1,3,4-oxadiazoles, 1,2,4-oxadiazoles, and 1,2,3-triazoles. acs.orgresearchgate.net For example, the replacement of a labile ester with an oxadiazole has been shown to afford modulators with high metabolic stability. acs.org The synthesis of N-methoxy-N-phenylcarbamates has also been explored based on the bioisostere principle to develop new pesticides. researchgate.net

Phenyl Ring Bioisosteres: While the dichlorophenyl ring is a key feature, it can be replaced by other aromatic or heteroaromatic systems to explore new chemical space and potentially alter the mode of action or selectivity.

Halogen Bioisosteres: The chlorine atoms can be replaced by other halogens (e.g., fluorine, bromine) or trifluoromethyl groups to modulate lipophilicity, electronic properties, and metabolic stability. The replacement of hydrogen with fluorine is a common strategy to block metabolic oxidation.

The following table presents some common bioisosteric replacements for ester and amide groups.

| Original Group | Bioisosteric Replacement(s) |

| Ester (-COOR) | 1,3,4-Oxadiazole, 1,2,4-Oxadiazole, Isoxazole, Thioester (-COSR) |

| Amide (-CONHR) | 1,2,3-Triazole, Tetrazole, Sulfonamide (-SO₂NHR), Reverse Amide (-NHCOR) |

| Phenyl | Pyridyl, Thienyl, Pyrazolyl |

| Chlorine (-Cl) | Bromine (-Br), Trifluoromethyl (-CF₃), Cyano (-CN) |

| This table provides general examples of bioisosteric replacements from medicinal chemistry literature. nih.gov |

Advanced Analytical and Spectroscopic Characterization of 2,5 Dichlorocarbanilic Acid Ethyl Ester

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for probing the molecular architecture of chemical compounds. By interacting with electromagnetic radiation, molecules provide detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, ethyl N-phenylcarbamate, the protons of the ethyl group typically appear as a triplet around 1.2-1.4 ppm (for the -CH₃ group) and a quartet around 4.1-4.3 ppm (for the -OCH₂- group), due to spin-spin coupling. The N-H proton usually presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The aromatic protons on the phenyl ring will show signals in the aromatic region, typically between 7.0 and 7.5 ppm. For 2,5-Dichlorocarbanilic acid ethyl ester, the substitution pattern on the aromatic ring will influence the chemical shifts and splitting patterns of the remaining aromatic protons, providing crucial information about their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For esters of carbanilic acids, the carbonyl carbon (C=O) is typically observed in the range of 150-170 ppm. compoundchem.com The carbons of the ethyl group, -OCH₂- and -CH₃, are expected to resonate at approximately 60-65 ppm and 14-15 ppm, respectively. The aromatic carbons will appear in the 110-140 ppm region, with the carbons directly bonded to chlorine atoms showing shifts influenced by the halogen's electronegativity and substitution pattern. oregonstate.edulibretexts.org

| Proton (¹H) Environment (Predicted) | Approximate Chemical Shift (δ, ppm) | Carbon (¹³C) Environment (Predicted) | Approximate Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 1.2 - 1.4 (triplet) | -CH₃ (ethyl) | 14 - 15 |

| -OCH₂- (ethyl) | 4.1 - 4.3 (quartet) | -OCH₂- (ethyl) | 60 - 65 |

| Aromatic C-H | 7.0 - 7.6 (multiplets) | Aromatic C-H | 118 - 130 |

| N-H | Variable (broad singlet) | Aromatic C-Cl | 125 - 135 |

| Aromatic C-N | ~140 | ||

| C=O (carbamate) | 150 - 170 |

Note: The table above presents predicted chemical shift ranges based on general principles and data from structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₉Cl₂NO₂), the nominal molecular weight is 233 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with M+2 and M+4 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Under electron ionization (EI), carbamates can undergo several fragmentation pathways. Common fragmentation of ethyl carbamates involves the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃). For ethyl N-phenylcarbamate, a prominent fragment is often observed at m/z 93, corresponding to the aniline (B41778) cation. nih.gov For this compound, fragmentation is expected to yield ions corresponding to the dichlorinated aniline moiety. The fragmentation of N-alkoxycarbonyl compounds can also proceed through the elimination of an alcohol molecule (ethanol in this case) to form an isocyanate intermediate. researchgate.net

Predicted Fragmentation Data

| Ion | m/z (Mass-to-Charge Ratio) | Possible Structure/Fragment Lost |

| [M]⁺ | 233/235/237 | Molecular ion |

| [M - OCH₂CH₃]⁺ | 188/190/192 | Loss of ethoxy radical |

| [M - CH₂CH₃]⁺ | 204/206/208 | Loss of ethyl radical |

| [C₆H₃Cl₂NH₂]⁺ | 161/163/165 | 2,5-dichloroaniline (B50420) cation |

| [C₆H₃Cl₂NCO]⁺ | 187/189/191 | Isocyanate intermediate after loss of ethanol (B145695) |

Note: The m/z values are nominal and the presence of two chlorine atoms will lead to characteristic isotopic patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O functional groups.

The N-H stretching vibration of the carbamate (B1207046) group typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group is a strong, sharp absorption band typically found between 1700 and 1730 cm⁻¹. The C-O stretching vibrations of the ester and carbamate functionalities will result in strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching vibrations will appear in the lower frequency region of the spectrum. rsc.org

Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=O (carbamate) | Stretch | 1700 - 1730 |

| C-N | Stretch | 1200 - 1350 |

| C-O | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* transitions of the substituted benzene (B151609) ring. The presence of the chlorine atoms and the carbamate group will influence the position and intensity of these absorption maxima (λmax). Aromatic compounds typically exhibit strong absorption bands in the 200-300 nm range. For instance, N-substituted anilines show absorption maxima in the near-ultraviolet region. nih.gov The exact λmax for this compound would need to be determined experimentally, but it is predicted to be in the region of 240-280 nm.

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Carbamate pesticides, a class of compounds to which this compound belongs, are frequently analyzed by GC. wiley-vch.deepa.gov However, some carbamates can be thermally labile, which may require derivatization prior to analysis. chromatographyonline.com

In a GC analysis, the retention time (tR) is a key parameter for identifying a compound. The retention time of this compound will depend on the specific GC conditions, including the type of column, temperature program, and carrier gas flow rate. Nonpolar or medium-polarity columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), are commonly used for the analysis of chlorinated pesticides and herbicides. wiley-vch.decromlab-instruments.es

When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum, allowing for highly confident identification and quantification. The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for trace analysis. nih.gov

Typical GC Conditions for Carbamate Analysis

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (1 min hold), then ramp at 10 °C/min to 300 °C (6 min hold) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of organic compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be the most common approach for this non-polar compound. This method separates analytes based on their hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.

A typical RP-HPLC method for analyzing a compound such as this compound would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with C18 alkyl chains. The separation would be achieved using a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.comnih.gov Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, could be employed to achieve optimal separation from any impurities or related substances. mdpi.com

Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound would exhibit significant absorbance in the UV region. The detection wavelength would be set at the absorbance maximum of the compound to ensure the highest sensitivity. pensoft.netresearchgate.net The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature that can be used for identification under specific chromatographic conditions. pensoft.net

Below is a representative data table outlining a potential set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV-Vis at 254 nm |

| Run Time | 20 min |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the crystal can be calculated, which in turn reveals the arrangement of atoms. mdpi.com

The following table presents a hypothetical set of crystallographic data for this compound, based on data from structurally related compounds.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₉Cl₂NO₂ |

| Formula Weight | 234.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 11.0 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1129 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.376 |

Mechanistic Insights into the Biological Activity of 2,5 Dichlorocarbanilic Acid Ethyl Ester

Investigation of Molecular Targets and Binding Interactions

To elucidate the biological activity of 2,5-Dichlorocarbanilic acid ethyl ester, a thorough investigation into its molecular targets and binding interactions would be required. This would involve a multi-faceted approach encompassing enzyme kinetics, protein-ligand interaction analysis, and receptor modulation studies.

Currently, there are no specific studies detailing the inhibitory or activatory effects of this compound on any particular enzyme. Carbamates as a class are known to act as cholinesterase inhibitors by carbamylating the active site of the enzyme. nih.govnih.gov Research would be needed to determine if this compound exhibits similar properties and to quantify its potency and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) against acetylcholinesterase and butyrylcholinesterase.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Acetylcholinesterase | Data not available | Data not available | Data not available |

| Butyrylcholinesterase | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data is currently available.

The specific protein targets of this compound remain unidentified. Analysis of its binding affinity and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with potential protein targets would be crucial. Techniques such as X-ray crystallography or NMR spectroscopy of the compound in complex with a target protein would provide detailed structural information about the binding site and interactions.

The effects of this compound on cellular receptors are unknown. Some carbamates have been shown to interact with receptors such as melatonin (B1676174) receptors. nih.gov Studies would be necessary to investigate whether this compound can bind to and modulate the activity of various receptors, including G-protein coupled receptors, ion channels, or nuclear receptors.

Cellular and Subcellular Modulatory Effects

There is no information available regarding the influence of this compound on metabolic pathways. Research is needed to explore its effects on key cellular processes such as glycolysis, the citric acid cycle, oxidative phosphorylation, and fatty acid metabolism. nih.govnih.gov Metabolomic studies could reveal alterations in the levels of various metabolites following treatment with the compound, providing insights into the pathways it affects.

Interactions with Model Biomembranes

The interaction of herbicidal compounds with cellular membranes is a critical factor in their uptake, translocation, and ultimate biological activity. While direct studies on the interaction of this compound with model biomembranes are not extensively documented in publicly available literature, insights can be drawn from research on structurally related compounds and the general class of carbanilate herbicides.

Studies on other ethyl esters, such as protocatechuic acid ethyl ester, have demonstrated the utility of model biomembrane systems in elucidating molecular interactions. nih.gov These studies often employ techniques like differential scanning calorimetry (DSC) and Langmuir-Blodgett trough measurements to observe the effects of the compound on the physical properties of lipid bilayers. nih.gov For instance, the insertion of a compound into a model membrane, composed of phospholipids (B1166683) like dimyristoylphosphatidylcholine (B1235183) (DMPC) or distearoylphosphatidylcholine (DSPC), can cause a fluidization of the bilayer. nih.gov This is typically observed as a decrease and broadening of the phase transition temperature of the lipid vesicles. nih.gov Such interactions are dependent on the physicochemical properties of both the compound and the lipid composition of the membrane. nih.gov

The table below illustrates typical parameters measured in studies of compound interactions with model biomembranes, using hypothetical data for a generic carbanilate to demonstrate the concept.

| Model Membrane | Technique | Parameter Measured | Observed Effect |

| DMPC Vesicles | DSC | Phase Transition Temperature (Tm) | Decrease |

| DSPC Vesicles | DSC | Enthalpy of Transition (ΔH) | Decrease |

| DMPC Monolayer | Langmuir-Blodgett | Molecular Area at a Given Surface Pressure | Increase |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The herbicidal activity of carbanilate compounds is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies for this class of herbicides have sought to identify the key structural features that determine their biological response.

For N-phenylcarbamates, the nature and position of substituents on the phenyl ring are critical for their herbicidal efficacy. The presence of chlorine atoms, as in this compound, significantly influences the electronic and steric properties of the molecule, which in turn affects its binding to the target site. Early research on isopropyl N-phenylcarbamate (IPC) and isopropyl N-(3-chlorophenyl)carbamate (CIPC) highlighted the importance of the phenylcarbamate moiety for herbicidal action. cambridge.org

Key SAR findings for the phenylcarbamate class of herbicides can be summarized as follows:

Substitution on the Phenyl Ring: The position and type of substituent on the phenyl ring are major determinants of activity. Halogen substitution, particularly chlorine, is often associated with enhanced herbicidal effects. The pattern of substitution (e.g., 2,5-dichloro) fine-tunes the activity and selectivity.

The Carbamate (B1207046) Linkage: The -NH-C(O)-O- linkage is essential for the biological activity of this class of compounds. Modifications to this group generally lead to a loss of herbicidal efficacy.

The Ester Group: The nature of the alcohol moiety (in this case, an ethyl group) can influence the lipophilicity and, consequently, the uptake and transport of the compound within the plant.

The following table presents a conceptual SAR based on common observations for phenylcarbamate herbicides.

| Position of Substitution on Phenyl Ring | Type of Substituent | General Impact on Herbicidal Activity |

| 3 (meta) | Chlorine | Generally increases activity |

| 4 (para) | Chlorine | Can contribute to activity, often in combination with other substituents |

| 2,5 (ortho, meta) | Dichloro | Specific substitution pattern that can confer potent activity |

| Ester Group | Alkyl Chain Length | Influences lipophilicity and transport properties |

Quantitative Structure-Activity Relationship (QSAR) studies and other computational modeling techniques are powerful tools for understanding and predicting the biological activity of compounds based on their molecular structures. mdpi.com These methods are instrumental in the rational design of new and more effective herbicides. preprints.org

For herbicides that target tubulin, such as the carbanilates, computational docking can be employed to model the interaction between the herbicide molecule and its binding site on the tubulin protein. nih.gov These models can help to visualize the binding orientation and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's inhibitory activity. nih.govnih.gov By understanding these interactions, researchers can predict how structural modifications to the herbicide might affect its binding affinity and, consequently, its biological activity. nih.gov

QSAR models for herbicides typically involve the calculation of a set of molecular descriptors for a series of related compounds and then correlating these descriptors with their measured biological activity (e.g., IC50 values) using statistical methods. nih.govnih.gov Descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.govresearchgate.net

A general workflow for developing a QSAR model for a class of herbicides like carbanilates would involve:

Data Set Selection: A series of carbanilate analogues with their corresponding measured herbicidal activities.

Descriptor Calculation: Computation of a wide range of molecular descriptors for each analogue.

Model Building: Using statistical techniques like multiple linear regression or partial least squares to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: Rigorous validation of the model's predictive power using internal and external validation sets. mdpi.com

Such validated QSAR models can then be used to predict the activity of newly designed, unsynthesized carbanilate derivatives, thereby guiding the synthesis of more potent and selective herbicides. researchgate.netmdpi.comresearchgate.net

Environmental Dynamics and Ecotoxicological Implications of 2,5 Dichlorocarbanilic Acid Ethyl Ester

Abiotic Transformation and Degradation Pathways

The abiotic transformation of 2,5-Dichlorocarbanilic acid ethyl ester in the environment is primarily driven by photolysis and hydrolysis, with oxidation and reduction processes also potentially contributing to its degradation under specific conditions. These processes are crucial in determining the compound's persistence in soil and aquatic systems.

Hydrolysis is a significant pathway for the degradation of carbanilate herbicides, involving the cleavage of the ester or amide linkage. The rate of hydrolysis is highly dependent on pH and temperature. For N-phenylcarbamates, alkaline conditions generally favor hydrolysis through an E1cB (Elimination Unimolecular conjugate Base) mechanism. This process would lead to the formation of 2,5-dichloroaniline (B50420) and ethanol (B145695).

Table 1: Illustrative Abiotic Degradation Parameters for Carbanilate Herbicides

| Parameter | Process | Typical Range/Value | Conditions |

| Half-life (t½) | Photolysis (in water) | Hours to Days | Dependent on light intensity and sensitizers |

| Half-life (t½) | Hydrolysis | Days to Weeks | pH and temperature dependent |

| Primary Products | Hydrolysis | 2,5-dichloroaniline, Ethanol, Carbon Dioxide | Alkaline pH |

Note: The data in this table are illustrative and based on the general behavior of carbanilate herbicides. Specific data for this compound is not available.

Oxidation and reduction processes can also contribute to the transformation of this compound in the environment, although they are generally considered less significant than hydrolysis and photolysis for this class of compounds. In soil and sediment, redox conditions can influence the degradation pathways. Under aerobic conditions, oxidative processes may lead to the hydroxylation of the aromatic ring. Conversely, under anaerobic conditions, reductive dechlorination may occur, where a chlorine atom is removed from the benzene (B151609) ring. The presence of reactive oxygen species, such as hydroxyl radicals, in sunlit surface waters can also lead to the oxidative degradation of the molecule.

Biotic Degradation and Microbial Metabolism

The biodegradation of this compound by microorganisms is a critical process in its environmental dissipation. Soil and water microorganisms can utilize this compound as a source of carbon and nitrogen, leading to its breakdown and detoxification.

The primary microbial degradation pathway for carbanilate herbicides involves the enzymatic hydrolysis of the carbamate (B1207046) linkage. frontiersin.org This initial step is catalyzed by hydrolase enzymes, such as amidases or esterases, produced by various soil bacteria and fungi. frontiersin.org This cleavage results in the formation of 2,5-dichloroaniline and ethanol. The resulting 2,5-dichloroaniline is a more polar and generally less toxic compound, which can be further degraded by microorganisms through ring cleavage and mineralization to carbon dioxide, water, and inorganic chloride.

A diverse range of microbial communities in soil and aquatic environments plays a role in the degradation of carbanilate herbicides. nih.gov Genera of bacteria such as Pseudomonas, Arthrobacter, Bacillus, and Achromobacter have been identified as being capable of degrading various carbanilate herbicides. nih.gov The rate and extent of degradation are influenced by several factors, including the composition and activity of the microbial community, soil type, organic matter content, moisture, temperature, and pH. taylorfrancis.com The repeated application of such herbicides can sometimes lead to the enrichment of microbial populations capable of their rapid degradation, a phenomenon known as enhanced biodegradation.

Sorption, Mobility, and Bioavailability in Environmental Compartments

The movement and availability of this compound in the environment are largely controlled by its sorption to soil and sediment particles. Sorption refers to the binding of the chemical to the surface of solid materials, which in turn affects its mobility and bioavailability for uptake by organisms or for microbial degradation.

The primary factor influencing the sorption of non-ionic organic compounds like this compound in soil is the organic carbon content. The compound is expected to exhibit moderate to high sorption to soil organic matter, which would limit its leaching potential into groundwater. The strength of this sorption is typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc value for this compound is not available, related carbanilate herbicides generally have Koc values in the range of several hundred to a few thousand L/kg, indicating a tendency to be retained in the soil.

The bioavailability of the compound is inversely related to its sorption. Strongly sorbed molecules are less available for microbial degradation and plant uptake. Therefore, in soils with high organic matter content, the persistence of this compound may be longer due to reduced bioavailability, even though the potential for microbial degradation exists.

Table 2: Illustrative Sorption and Mobility Characteristics for Carbanilate Herbicides

| Parameter | Description | Typical Range/Value | Implication for Mobility |

| Koc (L/kg) | Organic Carbon-Water Partition Coefficient | 200 - 2000 | Low to Moderate Mobility |

| Solubility in Water | - | Low to Moderately Soluble | Influences leaching potential |

Note: The data in this table are illustrative and based on the general behavior of carbanilate herbicides. Specific data for this compound is not available.

Advanced Analytical Techniques for Environmental Monitoring of this compound

The detection and quantification of this compound in environmental matrices are paramount for understanding its distribution, persistence, and potential ecological impact. Due to its likely presence at trace levels, sophisticated analytical methodologies are required to achieve the necessary sensitivity and selectivity. While specific methods validated for this compound are not widely documented in publicly available literature, the analytical approaches developed for structurally similar compounds, such as phenylurea and carbamate herbicides, provide a robust framework for its monitoring. These techniques generally involve a multi-step process encompassing sample extraction, clean-up, and instrumental analysis.

Sample Preparation and Extraction

The initial and often critical step in the analytical workflow is the efficient extraction of the analyte from complex environmental samples like water, soil, and sediment. The choice of extraction technique is dictated by the sample matrix and the physicochemical properties of the target compound.

Solid-Phase Extraction (SPE): This is a widely adopted technique for the preconcentration of phenylurea herbicides from aqueous samples. chromatographyonline.com SPE cartridges packed with a C18 sorbent are commonly used to trap the analytes from water, which are then eluted with a small volume of an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com This not only concentrates the analyte but also removes interfering substances.

Liquid-Liquid Extraction (LLE): A traditional method that can be employed, particularly for samples with higher concentrations or for initial screening purposes.

Solid-Phase Microextraction (SPME): This is a solvent-free technique that combines extraction and preconcentration into a single step. It is valued for its simplicity and efficiency in determining phenylurea herbicides at concentrations below 1 ng L−1 in natural waters. researchgate.net

Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE): These techniques are often applied to solid matrices like soil and sediment. They utilize elevated temperatures and pressures to enhance the extraction efficiency of analytes.

Instrumental Analysis

Following extraction and clean-up, the concentrated sample extract is subjected to instrumental analysis for separation and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred technique for the analysis of thermally unstable compounds like many phenylurea and carbamate herbicides. chromatographyonline.com When coupled with an ultraviolet (UV) detector, it provides a simple and sensitive method for quantification. chromatographyonline.com For enhanced selectivity and lower detection limits, HPLC can be coupled with a diode array detector (DAD) or a fluorescence detector (FD), sometimes requiring post-column derivatization to induce fluorescence in non-fluorescent herbicides. researchgate.net

Gas Chromatography (GC): While some carbamates are thermally labile, GC can be a powerful tool, especially when coupled with highly sensitive and specific detectors. For compounds like chlorpropham (B1668850), a related carbamate, GC coupled with a nitrogen-phosphorus detector (NPD) has been utilized. However, derivatization may be necessary for some phenylurea herbicides to improve their volatility and thermal stability for GC analysis. chromatographyonline.com

Mass Spectrometry (MS): The coupling of either HPLC or GC with a mass spectrometer (e.g., HPLC-MS, GC-MS) represents the gold standard for environmental analysis. Mass spectrometry provides definitive identification of the analyte based on its mass-to-charge ratio and fragmentation pattern, even in complex matrices. GC-MS has been used for the qualitative confirmation of chlorpropham residues in environmental samples. nih.gov For phenylurea herbicides, which can be thermally unstable, LC-MS/MS (tandem mass spectrometry) is often the method of choice, offering exceptional sensitivity and specificity.

The table below summarizes the advanced analytical techniques applicable for the monitoring of compounds structurally related to this compound.

| Analytical Technique | Detector | Sample Matrix | Typical Analytes | Key Findings & Limits of Detection (LOD) |

| HPLC | UV | Water, Soft Drinks | Monuron, Diuron, Linuron | Good linearity and repeatability. Enables quantification in various aqueous samples. chromatographyonline.com |

| HPLC | Photochemically-Induced Fluorescence | River Water | Propanil, Diuron, Isoproturon, Linuron, Neburon | Non-fluorescent herbicides can be transformed into fluorescent compounds for detection. researchgate.net |

| SPME-GC | MS | River Water, Soil | Phenylurea Herbicides | LODs of 0.05 to 0.1 ng mL⁻¹ for water and 0.5 to 1.0 ng g⁻¹ for soil. researchgate.net |

| HPLC | UV/VIS | Concrete | Chlorpropham (CIPC) | LOD of 0.03 μg g⁻¹ and LOQ of 0.1 μg g⁻¹. Confirmed persistence in concrete. nih.gov |

| GC | NPD | Potatoes, Canola Oil | Chlorpropham, 3-Chloroaniline | Method validated for various potato products with practical quantitation limits (PQL) around 0.45 ppm. |

Research Findings

Research on analogous compounds highlights the importance of choosing the appropriate analytical method based on the environmental compartment and the required detection limits. For instance, a study on the determination of phenylurea herbicides in natural waters successfully used SPME followed by GC-MS to reach sub-nanogram per liter detection limits, demonstrating the high sensitivity of this approach for water monitoring. researchgate.net Another study on chlorpropham residues in the concrete flooring of potato stores utilized HPLC-UV for quantification and GC-MS for confirmation, revealing the persistence of this related compound in building materials. nih.gov These findings underscore the need for a combination of chromatographic separation and sensitive detection methods for a comprehensive environmental assessment of this compound. The degradation products of these herbicides, such as 3,4-dichloroaniline (B118046) from diuron, are often more toxic than the parent compound, making it crucial for analytical methods to also be able to detect and quantify these metabolites. nih.gov

Future Research Directions and Emerging Paradigms for 2,5 Dichlorocarbanilic Acid Ethyl Ester

Integration of Omics Technologies in Mechanistic Studies

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of how chemicals interact with biological systems. nih.govnih.gov For 2,5-Dichlorocarbanilic acid ethyl ester, which belongs to the carbanilate class of compounds known for their herbicidal activity, these technologies offer a powerful lens to dissect its mechanism of action at a molecular level.

Future research should focus on employing a multi-omics approach to elucidate the precise biological pathways affected by this compound in target organisms, such as weeds. pacb.com Transcriptomics can reveal changes in gene expression upon exposure, identifying the genes and regulatory networks that are activated or suppressed. mdpi.com Proteomics can then provide a picture of the resulting changes in protein levels, highlighting the specific enzymes or structural proteins that are the ultimate targets of the compound's activity. mdpi.com Metabolomics, the large-scale study of small molecules, can capture the downstream functional consequences of these changes, revealing metabolic bottlenecks or the accumulation of toxic byproducts. pacb.com

A key area of investigation will be the mechanisms of resistance. As with many herbicides, the emergence of resistant weed populations is a significant agricultural challenge. nih.gov Omics can help identify the genetic mutations (genomics), altered gene expression patterns (transcriptomics), or changes in protein targets and metabolic pathways (proteomics and metabolomics) that confer resistance. nih.gov This knowledge is critical for developing strategies to overcome resistance and for the design of next-generation herbicides. frontiersin.org For instance, multi-omics analyses in rice have revealed crosstalk between the circadian clock and the response to herbicides, suggesting that the timing of application can significantly impact efficacy. frontiersin.org Applying such a systems biology approach to this compound would provide a holistic understanding of its biological activity and its interactions within the ecosystem. nih.govpacb.com

Table 1: Potential Omics-Based Research Approaches for this compound

| Omics Technology | Research Question | Potential Outcome |

| Genomics | What are the genetic bases for sensitivity and resistance to this compound? | Identification of target-site mutations or genes involved in non-target-site resistance. |

| Transcriptomics | How does gene expression change in an organism upon exposure? | Elucidation of stress response pathways and regulatory networks. |

| Proteomics | What are the primary protein targets of the compound? | Confirmation of the molecular mechanism of action and identification of off-target effects. |

| Metabolomics | What are the downstream metabolic consequences of exposure? | Understanding the functional impact on the organism and identifying biomarkers of exposure. |

Development of Advanced Probes and Imaging Agents

The structural backbone of this compound presents a scaffold that could be chemically modified to create advanced probes and imaging agents for biological research. The development of such tools is a burgeoning area of chemical biology, enabling the visualization and study of specific biological molecules and processes in real-time. nih.gov

A potential future direction is the synthesis of fluorescently tagged derivatives of this compound. By attaching a fluorophore to the molecule, researchers could create probes to track its uptake, distribution, and localization within cells and tissues. This would be invaluable for mechanistic studies, providing direct visual evidence of where the compound accumulates and with which cellular components it interacts. The design of such probes can be guided by structure-activity relationships, ensuring that the addition of the fluorescent tag does not abolish the compound's inherent biological activity. researchgate.net

Furthermore, if a specific, high-affinity protein target of this compound is identified, derivatives could be developed as imaging agents for that target. For example, by incorporating a positron-emitting radionuclide, the compound could be transformed into a PET (Positron Emission Tomography) tracer. koreascience.kr Such agents are used in medical diagnostics to visualize the location and density of their target in the body, with applications in oncology and neurology. nih.govkoreascience.kr While this is a speculative application for this specific carbanilate, the general principle of converting small molecules with known binding properties into imaging agents is well-established. researchgate.net

Table 2: Potential Probe Development Strategies

| Probe Type | Modification Strategy | Potential Application |

| Fluorescent Probe | Covalent attachment of a fluorescent dye (e.g., fluorescein, rhodamine). | In vitro and in cellulo imaging of compound distribution and target engagement. |

| PET Imaging Agent | Incorporation of a positron-emitting isotope (e.g., ¹⁸F, ¹¹C). | In vivo imaging of a specific biological target for diagnostic purposes. |

| Affinity-Based Probe | Introduction of a reactive group for covalent labeling of the target. | Identification and isolation of binding partners from complex biological samples. |

Novel Applications in Chemical Biology and Material Science

Beyond its potential role in agriculture, the chemical structure of this compound holds promise for novel applications in both chemical biology and material science.

In chemical biology, the compound could be utilized as a chemical tool to perturb and study biological systems. Many small molecules with defined biological activities serve as valuable research tools. documentsdelivered.com Given the known bioactivity of carbanilates, future research could screen this compound against a wide range of biological targets, such as enzymes, receptors, and ion channels, to uncover new pharmacological or biological effects. The presence of two chlorine atoms on the phenyl ring, for instance, is a feature found in many biologically active molecules and can significantly influence binding affinity and metabolic stability. nih.govnih.gov

In material science, a particularly promising avenue is the use of this compound or its derivatives as monomers for the synthesis of new polymers. A closely related compound, cellulose (B213188) 3,5-dichlorophenyl carbamate (B1207046), has been used to create chiral stationary phases for high-performance liquid chromatography (HPLC). abo.fi These materials are critical for separating enantiomers, which is of immense importance in the pharmaceutical industry. abo.fi It is conceivable that this compound could be polymerized or grafted onto surfaces to create new materials with unique properties for applications in separation science, sensing, or as specialty coatings.

Sustainable Synthesis and Lifecycle Analysis Considerations

In line with the broader push towards green chemistry, a critical future research direction is the development of more sustainable synthetic routes to this compound. mpg.de This involves minimizing waste, reducing energy consumption, and using less hazardous solvents and reagents. jchemlett.com Research could focus on developing catalytic methods that replace stoichiometric reagents, improving atom economy and reducing the environmental footprint of the synthesis. mpg.de

Equally important is a thorough lifecycle assessment (LCA) of the compound. researchgate.net An LCA provides a comprehensive evaluation of the environmental impacts associated with all stages of a product's life, from raw material extraction and chemical synthesis to its use and eventual fate in the environment. nih.govdtu.dk For a compound like this compound, which may be released into the environment, an LCA would need to consider its persistence, bioaccumulation potential, and toxicity to non-target organisms. cirad.fr

The results of an LCA can guide the redesign of the synthesis process to be more environmentally benign and can inform best practices for its application to minimize adverse effects. nih.gov As environmental regulations become more stringent, integrating sustainable synthesis and lifecycle analysis into the early stages of chemical research and development is no longer just a desirable goal but a necessary component of responsible innovation. croplifeamerica.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichlorocarbanilic acid ethyl ester, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves the reaction of 2,5-dichloroaniline with ethyl chloroformate under controlled pH (8–9) in a polar aprotic solvent (e.g., THF or DCM). Optimization should focus on:

- Catalyst selection : Amine bases like pyridine or triethylamine improve yield by neutralizing HCl byproducts .

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the ester group).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity. Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H NMR should show signals for the ethyl ester (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet) and aromatic protons (δ 7.1–7.5 ppm, split due to chlorine substituents). C NMR confirms the carbonyl at ~155 ppm .

- MS : ESI-MS in positive mode typically displays [M+H] at m/z 248 (CHClNO). Fragmentation patterns (e.g., loss of ethoxy group) aid structural validation .

- HPLC : Use a C18 column with UV detection at 254 nm. Retention time varies with mobile phase (e.g., 65:35 acetonitrile/water) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C in amber vials to prevent photodegradation. Accelerated degradation tests (40°C for 14 days) assess thermal stability .

- pH : Hydrolysis is minimized in neutral buffers; avoid alkaline conditions (pH >10) to prevent ester cleavage .

- Moisture : Use desiccants (silica gel) in storage environments. Karl Fischer titration quantifies water content in bulk samples .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, showing higher reactivity at the para-chlorine due to resonance stabilization of the transition state .

- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) using stopped-flow UV-Vis spectroscopy. Apparent activation energy (E) correlates with steric and electronic effects .

- Isotopic labeling : C-labeled esters track bond cleavage sites during hydrolysis via NMR or IR .

Q. How can contradictory toxicity data for this compound be resolved, particularly regarding its metabolic byproducts?

- Methodological Answer :

- In vitro metabolism models : Use hepatic microsomes (human/rat) to identify phase I metabolites (e.g., hydrolyzed carboxylic acid). LC-MS/MS detects intermediates like 2,5-dichloroaniline, which may explain toxicity disparities .

- Dose-response studies : Compare acute (LD) vs. chronic exposure in zebrafish embryos. Confounding factors (e.g., solvent carriers) require standardization .

- Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from peer-reviewed studies, weighting results by sample size and methodology rigor .

Q. What computational strategies predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- QSAR models : EPI Suite software estimates biodegradation (BIOWIN) and bioaccumulation (BCF) scores. Input parameters include logP (~3.2) and molecular weight (234.1 g/mol) .

- Molecular dynamics simulations : Simulate interactions with soil organic matter (e.g., humic acids) using GROMACS. Free energy calculations (MM-PBSA) quantify binding affinities .

- Field validation : Compare predictions with soil half-life data from microcosm studies under varying oxygen and moisture levels .

Methodological Best Practices

- Data presentation : Use tables to compare synthetic yields (e.g., solvent vs. catalyst effects) and figures for kinetic profiles. Ensure error bars represent ±2 SEM .

- Safety protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (nitrile gloves, lab coats) .

- Ethical compliance : Disclose all conflicts of interest and adhere to institutional review board standards for toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.